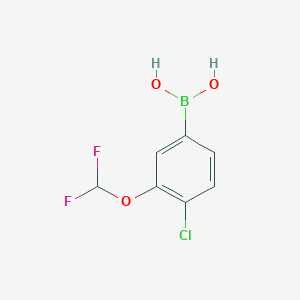

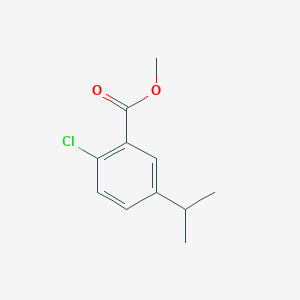

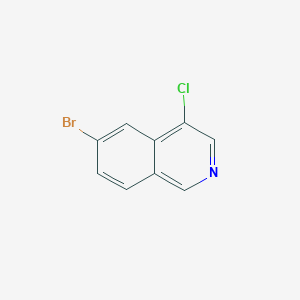

![molecular formula C10H17NO3 B6324923 t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 1316830-69-9](/img/structure/B6324923.png)

t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate

Descripción general

Descripción

T-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate, also known as t-BOC, is a synthetic organic compound with a wide range of uses in scientific research and laboratory experiments. It is a versatile compound that can be used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a stabilizing agent in biochemical and physiological studies. The structure of t-BOC is composed of a seven-membered ring with a hydrophobic t-butyl group attached to the ring and a carboxyl group attached to the nitrogen atom. The compound has a relatively low boiling point and is soluble in a variety of organic solvents, making it an ideal reagent for a variety of laboratory experiments.

Mecanismo De Acción

T-BOC acts as a reagent in chemical syntheses and as a catalyst in organic reactions by forming an intermediate complex with the reactants. The reaction proceeds via a nucleophilic substitution reaction, with the t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate acting as the nucleophile and the reactant acting as the electrophile. The reaction produces this compound and the desired product as the products. In biochemical and physiological studies, this compound acts as a stabilizing agent by forming a complex with the biomolecule of interest. This complex prevents the biomolecule from undergoing degradation or unwanted modification.

Biochemical and Physiological Effects

T-BOC has been used to modify proteins, peptides, and other biomolecules, as well as to prepare derivatives of these molecules for study. In addition, this compound has been used to study the structure and function of proteins and other biomolecules, as well as to study their interactions with other molecules. T-BOC has also been used to study the biochemical and physiological effects of various drugs and other compounds on cells and organisms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate in laboratory experiments are its low boiling point and its solubility in a variety of organic solvents. This makes it an ideal reagent for a variety of laboratory experiments. However, this compound is not suitable for use in biological experiments, as it can be toxic to cells and organisms. In addition, this compound can react with certain biomolecules, making it unsuitable for use in certain biochemical and physiological studies.

Direcciones Futuras

The use of t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate in scientific research is expected to continue to grow, as it is a versatile compound with a wide range of applications. In the future, this compound may be used in the synthesis of new drugs, as well as in the development of new catalysts and reagents for use in chemical syntheses. In addition, this compound may be used in the development of new methods for studying the structure and function of proteins and other biomolecules, as well as in the development of new methods for studying the biochemical and physiological effects of various drugs and other compounds on cells and organisms. Finally, this compound may be used in the development of new methods for stabilizing proteins and other biomolecules, as well as in the development of new methods for modifying proteins and other biomolecules.

Aplicaciones Científicas De Investigación

T-BOC is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is commonly used as a reagent in chemical syntheses, as a catalyst in organic reactions, and as a stabilizing agent in biochemical and physiological studies. In biochemistry, this compound is used to modify proteins, peptides, and other biomolecules, as well as to prepare derivatives of these molecules for study. In addition, this compound is used to study the structure and function of proteins and other biomolecules, as well as to study their interactions with other molecules.

Propiedades

IUPAC Name |

tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTWVHUEGKJMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C1COCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

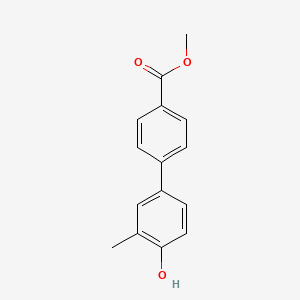

![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)

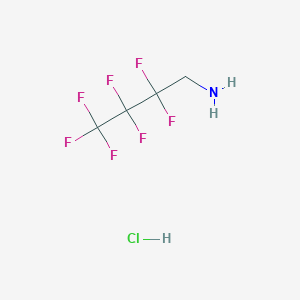

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)

![9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole](/img/structure/B6324919.png)